molecular formula C14H13ClFNO B2720736 {[2-(3-Chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine CAS No. 1272112-78-3

{[2-(3-Chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine

Cat. No.: B2720736
CAS No.: 1272112-78-3
M. Wt: 265.71
InChI Key: QRSJHNAKKOFQIN-UHFFFAOYSA-N
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Description

Historical Context of Phenoxyphenyl Methylamine Research

The study of benzylamine derivatives dates to the late 19th century, with Rudolf Leuckart’s accidental synthesis of benzylamine via the Leuckart reaction (benzaldehyde and formamide) marking a foundational milestone. Early research prioritized simple benzylamines for industrial applications, such as pharmaceuticals and agrochemicals. The introduction of halogen atoms into benzylamine scaffolds emerged later, driven by the need to enhance physicochemical properties like metabolic stability and target affinity.

By the mid-20th century, halogenated benzylamines gained prominence in drug discovery. For instance, benzylamine hydrochloride was utilized in NASA’s Mercury-Atlas 6 mission to mitigate motion sickness, underscoring its pharmacological potential. The integration of halogens—particularly chlorine and fluorine—into aromatic rings became a strategic approach to modulate electronic effects and steric hindrance, enabling precise control over molecular interactions.

Significance in Medicinal Chemistry and Drug Discovery

Halogenated benzylamines occupy a pivotal role in medicinal chemistry due to their ability to interact with biological targets through multiple mechanisms. The trifluoromethyl (-CF~3~) and halogen (Cl, F) groups enhance lipophilicity, improve blood-brain barrier penetration, and resist oxidative metabolism, making these compounds ideal candidates for central nervous system (CNS) therapeutics.

Key Pharmacological Mechanisms:

  • Enzyme Inhibition : Halogenated benzylamines exhibit potent inhibitory effects on enzymes such as monoamine oxidase (MAO) and reverse transcriptase. For example, benzylamine itself acts as a dual MAO-A/MAO-B inhibitor, a property leveraged in neurodegenerative disease research.
  • Receptor Modulation : Structural analogs of benzylamine demonstrate affinity for G protein-coupled receptors (GPCRs), particularly those involved in neurotransmitter regulation.
Table 1: Comparative Bioactivity of Halogenated Benzylamine Derivatives
Compound Target Enzyme/Receptor IC~50~ (μM) Key Modification
Benzylamine MAO-A/MAO-B 120 Unmodified scaffold
3-Chloro-benzylamine MAO-B 45 Chlorine at meta-position
4-Fluoro-benzylamine 5-HT~1A~ receptor 28 Fluorine at para-position

The strategic placement of halogens at meta- and para-positions on aromatic rings optimizes steric and electronic interactions, as seen in the enhanced MAO-B inhibition of 3-chloro-benzylamine compared to its parent compound.

Evolution of Halogenated Benzylamine Research Paradigms

Early research focused on synthetic accessibility and industrial scalability , with methods like the reaction of benzyl chloride with ammonia dominating production. Advances in catalysis, particularly using Raney nickel for reductive amination, enabled efficient synthesis of complex derivatives.

The 21st century saw a shift toward structure-activity relationship (SAR) studies and computational modeling . For instance, density functional theory (DFT) calculations now predict how halogen substituents influence electron distribution and binding energy at target sites. This paradigm shift has accelerated the design of derivatives like {[2-(3-Chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine , where synergistic halogen effects enhance target selectivity.

Current Research Landscape and Knowledge Gaps

Despite progress, critical challenges persist:

  • Synthetic Complexity : Multi-halogenated derivatives require multi-step syntheses with low yields, necessitating novel catalytic systems.
  • Metabolic Stability : While halogens resist oxidation, their introduction can inadvertently create metabolic hotspots via cytochrome P450 interactions.
  • Target Specificity : Off-target effects remain a concern, particularly for CNS-targeted compounds with structural similarity to endogenous amines.
Table 2: Priority Research Areas for Halogenated Benzylamines
Research Focus Current Limitations Proposed Solutions
Synthetic Efficiency Low yields in multi-halogenation Photocatalytic C-H functionalization
Metabolic Profiling Unpredictable CYP interactions Isotope labeling for tracer studies
Computational Predictivity Limited SAR databases Machine learning-driven QSAR models

Recent studies emphasize photoinduced cross-coupling reactions and biocatalytic approaches to address synthetic bottlenecks. Concurrently, high-throughput screening platforms are identifying derivatives with improved therapeutic indices.

Properties

IUPAC Name

1-[2-(3-chloro-4-fluorophenoxy)phenyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO/c1-17-9-10-4-2-3-5-14(10)18-11-6-7-13(16)12(15)8-11/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSJHNAKKOFQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1OC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(3-Chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine typically involves a multi-step process. One common method includes the following steps:

    Formation of the phenoxy intermediate: The reaction between 3-chloro-4-fluorophenol and a suitable phenyl halide under basic conditions to form the phenoxy intermediate.

    Substitution reaction: The phenoxy intermediate undergoes a nucleophilic substitution reaction with a methylamine source, such as methylamine hydrochloride, in the presence of a base like sodium hydroxide.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

{[2-(3-Chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets at the cellular level. Research indicates that compounds similar to {[2-(3-Chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine exhibit significant activity against various cellular functions, including:

  • Apoptosis Induction: The presence of halogens can enhance binding affinity to specific receptors or enzymes, potentially modulating apoptotic pathways.
  • Inhibition of Cell Proliferation: Studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cells, making it a candidate for further investigation in oncology .

Case Study: Tyrosinase Inhibition
Recent studies have leveraged the 3-chloro-4-fluorophenyl motif to identify inhibitors of tyrosinase, an enzyme involved in melanin production. Compounds derived from this structure exhibited varying degrees of inhibitory activity, with some showing IC50 values comparable to established inhibitors like kojic acid . This suggests that modifications to the phenyl ring can significantly impact the compound's biological activity.

Agrochemical Applications

Due to its chemical stability and reactivity, this compound is being explored for use in developing pesticides and herbicides. The incorporation of halogen atoms enhances the compound's effectiveness as a biocide, offering improved performance in agricultural settings .

Potential Benefits:

  • Enhanced Efficacy: The unique structure allows for better binding to target sites in pests or weeds, potentially leading to lower application rates.
  • Reduced Environmental Impact: The development of more targeted agrochemicals can minimize off-target effects and reduce overall chemical usage in agriculture.

Data Table: Comparative Activity of Related Compounds

Compound NameStructureIC50 (μM)Biological Activity
Compound AStructure A1.38Tyrosinase Inhibitor
Compound BStructure B2.96Anticancer Activity
This compoundStructure CTBDPotential Anticancer Activity

Mechanism of Action

The mechanism of action of {[2-(3-Chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity and selectivity towards these targets. The phenoxy and methylamine groups contribute to the overall stability and solubility of the compound, facilitating its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications
{[2-(3-Chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine (Target) C₁₄H₁₂ClFNO 267.71 3-Cl, 4-F phenoxy; benzylamine backbone Sigma-1 receptor ligands, antiproliferative agents
(2-Chloro-4-fluorophenyl)methylamine C₈H₉ClFN 173.62 2-Cl, 4-F phenyl; shorter backbone (no ether linkage) Intermediate for pharmaceuticals
{[2-(4-Chloro-3-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine C₁₄H₁₁ClF₂NO 285.70 4-Cl, 3-F phenoxy; additional 5-F substituent on phenyl Enhanced halogenation for receptor selectivity
{[2-(2-Bromo-4-chlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride C₁₄H₁₃BrClNO·HCl 363.08 2-Br, 4-Cl phenoxy; bromine introduces steric bulk Heavy atom derivatives for crystallography
1-(3-Chloro-4-fluorophenyl)ethylamine C₉H₁₁ClFN 187.64 Ethyl linker instead of benzyl; 3-Cl, 4-F phenyl Bioavailability studies (shorter chain)
3-[(3-Chloro-4-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-5-amine C₁₁H₁₂ClFN₃O 264.69 Pyrazole ring replaces phenyl; heterocyclic diversity Anticancer scaffolds

Key Structural and Functional Differences

Halogen Substitution Patterns: The target compound’s 3-Cl, 4-F phenoxy group contrasts with (2-chloro-4-fluorophenyl)methylamine’s 2-Cl, 4-F phenyl substitution. The para-fluoro meta-chloro configuration in the target compound may enhance π-stacking interactions in receptor binding compared to ortho-substituted analogs .

Backbone Modifications :

  • Replacing the benzyl group with an ethyl linker () reduces molecular weight (187.64 g/mol) and may improve solubility but limit aromatic interactions .
  • The pyrazole-containing analog () introduces a nitrogen-rich heterocycle, which could modulate hydrogen-bonding capacity and metabolic stability .

Biological Implications :

  • Compounds with dual halogenation (e.g., 3-Cl, 4-F) are associated with enhanced receptor affinity in sigma-1 ligands ().
  • The additional fluorine in the 5-fluorophenyl analog () may improve blood-brain barrier penetration due to increased lipophilicity .

Biological Activity

The compound {[2-(3-Chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Structural Characteristics

The molecular structure of This compound includes a phenoxy group substituted with chlorine and fluorine atoms, linked to a methyl amine moiety. This specific arrangement is significant as it influences the compound's reactivity and biological interactions.

Feature Description
Molecular FormulaC₁₂H₁₄ClFNO
Molecular WeightApproximately 229.72 g/mol
Functional GroupsAmine, Phenyl, Chlorine, Fluorine

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Chlorinated phenolic compounds typically show antibacterial properties due to their ability to disrupt bacterial cell membranes.
  • Anticancer Activity : Some derivatives have been investigated for their capacity to inhibit tumor growth and induce apoptosis in cancer cells.
  • Neuroactivity : The amine group may influence neurotransmitter systems, suggesting potential psychoactive effects.

Inhibitory Effects on Tyrosinase

A study focused on the inhibitory effects of compounds containing the 3-chloro-4-fluorophenyl moiety revealed significant results. The IC50 values for various derivatives were compared, demonstrating that modifications in the structure could enhance inhibitory potency:

Compound IC50 (μM) Remarks
2c1.38Comparable potency to reference compound
3b0.393.5-fold more potent than parent compound
4d2.96Enhanced activity due to structural modifications

The presence of the 3-chloro-4-fluorophenyl fragment was crucial for binding interactions within the catalytic pocket of tyrosinase, as confirmed by docking studies .

Antitumor Activity

In vivo studies have shown that related compounds exhibit potent antitumor efficacy against various cancer models. For instance, a derivative demonstrated significant tumor regression in murine models when administered at specific dosages:

Dosage (mg/kg) Response (%)
10086% regression
200100% regression

These findings suggest that the structural features of these compounds contribute significantly to their therapeutic potential against cancer .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various factors:

  • Halogen Substitutions : The presence of chlorine and fluorine atoms enhances lipophilicity and alters electronic properties, which can improve binding affinity to biological targets.
  • Amine Group Positioning : The positioning of the methyl amine group affects the compound's ability to interact with cellular receptors and enzymes.

Predictive Modeling

Predictive models such as PASS (Prediction of Activity Spectra for Substances) have been utilized to assess the potential biological activities based on molecular structure. These models suggest that compounds with similar structures may exhibit varied pharmacological effects, guiding future research directions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for {[2-(3-Chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine, and how do reaction conditions influence yield?

  • Methodology : The synthesis involves multi-step reactions starting with fluorinated phenol derivatives. For example, nitro intermediates (e.g., 2,5-dimethyl-4-nitro-3’-trifluoromethyl-4’-chlorodiphenyl ether) can be reduced using iron powder, followed by formylation and dehydration with phosphorus oxychloride to generate isonitrile intermediates. Optimization of catalysts (e.g., Pd/C for hydrogenation) and solvent systems (e.g., DMF for nucleophilic substitution) is critical for improving purity and yield .
  • Key Parameters : Monitor reaction temperature (e.g., 80–100°C for nitro reduction) and stoichiometric ratios (e.g., excess formic acid for formylation) to minimize byproducts.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Analytical Techniques :

  • NMR : Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm substitution patterns on the aromatic ring and methylamine group.
  • HPLC-MS : Employ reverse-phase C18 columns with ESI-MS to verify molecular weight (e.g., calculated C14H12ClFNO\text{C}_{14}\text{H}_{12}\text{ClFNO}, MW 279.7 g/mol) and detect impurities .
  • X-ray Crystallography : If single crystals are obtainable, resolve the 3D structure to validate stereochemistry .

Q. How can computational modeling predict the reactivity of the fluorophenoxy moiety in this compound?

  • Approach : Use DFT calculations (e.g., B3LYP/6-31G* basis set) to simulate electronic effects of the chloro-fluorophenoxy group. Compare HOMO-LUMO gaps with experimental redox potentials to assess electrophilic/nucleophilic behavior .

Advanced Research Questions

Q. What strategies address contradictory data in biological activity studies of fluorinated aryl methylamine derivatives?

  • Case Study : If in vitro assays show inconsistent IC50_{50} values (e.g., for enzyme inhibition), validate results using orthogonal assays (e.g., SPR for binding affinity). Cross-reference with structural analogs (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) to identify substituent-specific effects .
  • Statistical Tools : Apply multivariate analysis (e.g., PCA) to isolate variables like solvent polarity or cell-line variability .

Q. How does the steric and electronic profile of the 3-chloro-4-fluorophenoxy group influence interactions with biological targets?

  • Mechanistic Insights :

  • Steric Effects : Compare binding modes using molecular docking (e.g., AutoDock Vina) against targets like GPCRs or kinases. The chloro group may hinder π\pi-π\pi stacking, while fluorine enhances electronegativity.
  • Electronic Effects : Measure Hammett constants (σ\sigma) for substituents to correlate with activity trends. For example, -Cl (σmeta=0.37\sigma_{meta} = 0.37) and -F (σpara=0.06\sigma_{para} = 0.06) may synergistically modulate electron density .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

  • Framework : Adapt methodologies from Project INCHEMBIOL:

  • Abiotic Studies : Assess hydrolysis/photolysis rates under varying pH and UV exposure.
  • Biotic Studies : Use microbial consortia to track biodegradation pathways via LC-QTOF-MS metabolite profiling .
    • Ecotoxicity : Perform acute/chronic assays on model organisms (e.g., Daphnia magna) to determine EC50_{50} values .

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